molecular formula C19H25N3 B11805706 3-(1-Butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine

3-(1-Butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine

Cat. No.: B11805706
M. Wt: 295.4 g/mol
InChI Key: KHWPYASUTANVJA-UHFFFAOYSA-N
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Description

3-(1-Butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. These methods allow for better control over reaction parameters and can be scaled up efficiently. Catalysts and automated systems are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially when introducing different functional groups to the pyridine or phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated amines.

Scientific Research Applications

3-(1-Butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1-Butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Methylpyrrolidin-2-yl)pyridine: Similar structure but with a methyl group instead of a butyl group.

    N-Phenylpyridin-2-amine: Lacks the pyrrolidine ring, making it less complex.

    4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine: Contains a pyrazole ring instead of a pyrrolidine ring.

Uniqueness

3-(1-Butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C19H25N3

Molecular Weight

295.4 g/mol

IUPAC Name

3-(1-butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine

InChI

InChI=1S/C19H25N3/c1-2-3-14-22-15-8-12-18(22)17-11-7-13-20-19(17)21-16-9-5-4-6-10-16/h4-7,9-11,13,18H,2-3,8,12,14-15H2,1H3,(H,20,21)

InChI Key

KHWPYASUTANVJA-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCC1C2=C(N=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

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